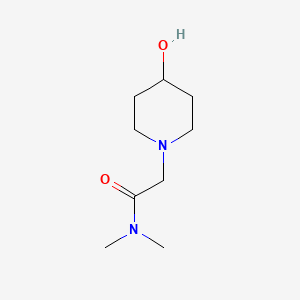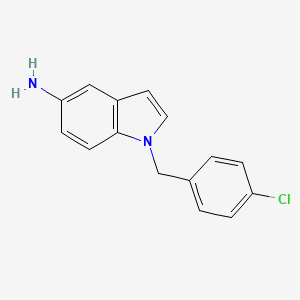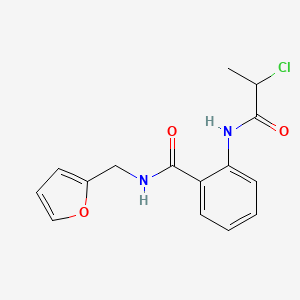
2-(2-chloropropanamido)-N-(furan-2-ylmethyl)benzamide
Vue d'ensemble
Description
2-(2-Chloropropanamido)-N-(furan-2-ylmethyl)benzamide, also known as CPFMB, is an organic compound that is used in various scientific research applications. CPFMB is a versatile compound that has a wide range of applications, from medicinal research to biochemical studies. CPFMB is a relatively new compound, having only been synthesized in the last few years. This compound has been studied extensively and has yielded promising results in a variety of experiments.
Applications De Recherche Scientifique
Synthesis of 2-Substituted Benzo[b]furans : This compound is utilized in photochemical reactions involving 2-chlorophenol derivatives and terminal alkynes, leading to the synthesis of 2-substituted benzo[b]furans via a one-step metal-free process. This method is environmentally convenient due to its mild conditions and the use of less expensive chlorophenols (Protti, Fagnoni, & Albini, 2012).
Creation of Complex Molecular Structures : The compound plays a role in the synthesis of complex molecular structures like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, where it undergoes electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).
Crystal Structure Analysis : The compound's derivatives, like 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, are analyzed for their crystal structures, providing insights into their molecular geometry and potential biological and pharmacological activities (Galešić & Vlahov, 1990).
Pharmaceutical Research : It has applications in pharmaceutical research, especially in the synthesis of new acyl derivatives with potential antiplasmodial activities (Hermann et al., 2021).
Insecticidal Activity Studies : Derivatives of this compound have been synthesized and evaluated for their potential as insecticides. The structure-activity relationship of these derivatives is studied to design new substances with insecticidal activity (Paula et al., 2008).
DNA Interaction Analysis : Research has been conducted on the complex formation between derivatives of this compound and DNA sequences. This includes studies on how these compounds bind to the minor groove of DNA, which is significant in understanding drug-DNA interactions and developing new therapeutics (Trent et al., 1996).
Enzymatic Polymerization : The compound is used in the synthesis of sustainable alternatives to polyphthalamides, such as furanic-aliphatic polyamides, through enzymatic polymerization. This is crucial in the development of high-performance materials with environmental benefits (Jiang et al., 2015).
Propriétés
IUPAC Name |
2-(2-chloropropanoylamino)-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-10(16)14(19)18-13-7-3-2-6-12(13)15(20)17-9-11-5-4-8-21-11/h2-8,10H,9H2,1H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJNTWFBOUAIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B1523189.png)
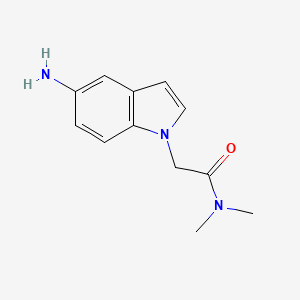


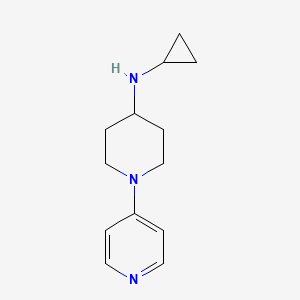
![N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B1523195.png)
![2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1523198.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzoic acid](/img/structure/B1523199.png)
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B1523202.png)

![1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523204.png)
![{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1523205.png)
